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molecular formula C16H17NO B8417387 2-Benzyl-4-methoxyisoindoline CAS No. 127168-74-5

2-Benzyl-4-methoxyisoindoline

Cat. No. B8417387
M. Wt: 239.31 g/mol
InChI Key: BFMHBXSJYJYTLY-UHFFFAOYSA-N
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Patent
US05026856

Procedure details

1.5 g of 10% palladium on carbon was added to a solution of 8.5 g of 2-benzyl-4-methoxyisoindoline in 100 ml of methanol and hydrogenation was performed at 45° C. for 7 days. After removing the catalyst by filtration, the filtrate was concentrated and purified by vacuum distillation (bath temperature: 160°-180 ° C., pressure: 0.1 mmHg) to obtain 3.44 g of 4-methoxyisoindoline.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[O:17][CH3:18])[CH2:9]1)C1C=CC=CC=1>[Pd].CO>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:15]=1[CH2:16][NH:8][CH2:9]2

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=CC(=C2C1)OC
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation (bath temperature: 160°-180 ° C., pressure: 0.1 mmHg)

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
COC1=C2CNCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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